Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate
Description
Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate is a piperidine-based sulfonamide derivative characterized by:
- A piperidine ring substituted at the 3-position with an ethyl carboxylate group.
- A sulfonyl group at the 1-position of the piperidine, linked to a 2-(3-methoxybenzamido)ethyl side chain.
Properties
IUPAC Name |
ethyl 1-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-3-26-18(22)15-7-5-10-20(13-15)27(23,24)11-9-19-17(21)14-6-4-8-16(12-14)25-2/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNSGVZDTPMYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its molecular formula is C18H26N2O6S, and it has a molecular weight of 398.47 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a methoxybenzamide moiety, which may contribute to its biological activity.
The compound's biological activity is likely influenced by its structural components. The piperidine ring is known for its role in various pharmacological activities, including acting as a central nervous system stimulant and exhibiting analgesic properties. The presence of the methoxybenzamide group suggests potential interactions with biological targets such as enzymes or receptors involved in signaling pathways.
In Vitro Studies
In vitro studies have been conducted to assess the compound's efficacy against various biological targets. For instance, research indicates that compounds with similar structures can inhibit specific kinases associated with cancer progression. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
In Vivo Studies
Preliminary in vivo studies using animal models are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. These studies help determine the compound's bioavailability, metabolism, and overall therapeutic potential.
Case Studies
Several case studies highlight the relevance of similar compounds in clinical settings:
- Anticancer Activity : A derivative of the benzamide class demonstrated significant inhibition of RET kinase activity, leading to reduced tumor growth in xenograft models. This suggests that this compound may possess similar anticancer properties due to its structural similarities .
- Inflammation Modulation : Compounds with sulfonamide groups have been shown to modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway, leading to decreased IL-1β secretion. This pathway is crucial in various inflammatory diseases, indicating potential therapeutic applications for this compound .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
Comparison with Similar Compounds
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylate ()
Structural Features :
- Piperidine ring with a 4-chlorophenylsulfonyl group at the 1-position and an ethyl carboxylate at the 3-position.
- Lacks the 3-methoxybenzamidoethyl side chain present in the target compound.
Key Differences :
| Parameter | Target Compound | 4-Chlorophenyl Analog |
|---|---|---|
| Sulfonyl Substituent | 2-(3-Methoxybenzamido)ethyl | 4-Chlorophenyl |
| Polarity | Higher (amide and methoxy groups) | Lower (non-polar chloro group) |
| Synthetic Complexity | Likely higher due to multi-step synthesis | Simpler (single-step sulfonylation) |
The 4-chlorophenyl analog’s synthesis is straightforward, but its lack of polar groups may reduce aqueous solubility compared to the target compound .
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate Isomers ()
Structural Features :
- Decahydro-1,6-naphthyridine core (fused bicyclic system) with a 2-oxo group and ethyl carboxylate.
- Contains a sulfonyl group in precursor intermediates (e.g., ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate).
Key Differences :
| Parameter | Target Compound | Naphthyridine Isomers |
|---|---|---|
| Core Structure | Monocyclic piperidine | Bicyclic decahydro-1,6-naphthyridine |
| Functional Groups | Amide, methoxybenzamido, sulfonyl | Oxo, methoxyimino (precursors) |
| Synthetic Route | Likely sulfonylation of ethyl piperidine | Multi-step (methoxyimino formation, hydrogenation) |
The bicyclic naphthyridine system may confer greater conformational rigidity compared to the monocyclic target compound .
Other Sulfonamide Derivatives ()
- describes a thieno[3,4-c]pyrrole derivative with methoxy and ethoxy substituents, but its structural dissimilarity limits direct comparison.
- lists fluorinated sulfonyl compounds (e.g., trifluorohexyl sulfonyl groups), which prioritize lipophilicity over hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
